Cas no 2229538-83-2 (methyl 6-(1-cyanoethyl)pyridine-3-carboxylate)

methyl 6-(1-cyanoethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 6-(1-cyanoethyl)pyridine-3-carboxylate
- 2229538-83-2
- EN300-2001247
-
- インチ: 1S/C10H10N2O2/c1-7(5-11)9-4-3-8(6-12-9)10(13)14-2/h3-4,6-7H,1-2H3
- InChIKey: KDXSUQACMXKBAP-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN=C(C=C1)C(C#N)C)=O
計算された属性
- 精确分子量: 190.074227566g/mol
- 同位素质量: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 63Ų
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2001247-0.5g |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate |
2229538-83-2 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-2001247-10.0g |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate |
2229538-83-2 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-2001247-5.0g |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate |
2229538-83-2 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-2001247-0.25g |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate |
2229538-83-2 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-2001247-5g |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate |
2229538-83-2 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-2001247-0.1g |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate |
2229538-83-2 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-2001247-1.0g |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate |
2229538-83-2 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-2001247-1g |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate |
2229538-83-2 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-2001247-10g |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate |
2229538-83-2 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-2001247-0.05g |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate |
2229538-83-2 | 0.05g |
$983.0 | 2023-09-16 |
methyl 6-(1-cyanoethyl)pyridine-3-carboxylate 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
methyl 6-(1-cyanoethyl)pyridine-3-carboxylateに関する追加情報
Introduction to Methyl 6-(1-Cyanoethyl)pyridine-3-Carboxylate (CAS No. 2229538-83-2)
Methyl 6-(1-cyanoethyl)pyridine-3-carboxylate (CAS No. 2229538-83-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a pyridine core substituted with a cyanoethyl group and a methyl ester at the 3-position, makes it a versatile intermediate in the development of novel therapeutic agents.
The 6-(1-cyanoethyl)pyridine-3-carboxylate moiety is particularly noteworthy due to its ability to interact with biological targets in a manner that can modulate biological pathways. Recent studies have highlighted the potential of this compound as a building block for designing molecules that exhibit inhibitory activity against specific enzymes and receptors. The cyanoethyl group, in particular, contributes to the compound's reactivity and functionalization potential, enabling chemists to explore diverse chemical modifications.
In the realm of drug discovery, the synthesis and application of methyl 6-(1-cyanoethyl)pyridine-3-carboxylate have been extensively studied. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties. For instance, modifications at the cyanoethyl position have been shown to influence binding affinity and selectivity, making it an attractive scaffold for further optimization. The ester functionality at the 3-position of the pyridine ring provides an additional site for chemical manipulation, allowing for the introduction of various pharmacophores.
One of the most compelling aspects of methyl 6-(1-cyanoethyl)pyridine-3-carboxylate is its role in the development of small-molecule inhibitors targeting critical biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The pyridine core is a common motif in many bioactive compounds, and its presence in this molecule suggests potential interactions with proteins and enzymes that are integral to these pathways. Furthermore, the cyanoethyl group can serve as a linker to connect different pharmacophoric units, enhancing the compound's ability to interact with multiple targets simultaneously.
The latest advancements in computational chemistry and molecular modeling have further elucidated the structural and functional properties of methyl 6-(1-cyanoethyl)pyridine-3-carboxylate. These studies have provided valuable insights into how subtle changes in its structure can significantly impact its biological activity. For example, computational analyses have revealed that minor alterations in the conformation of the cyanoethyl group can alter binding interactions with biological targets, offering a rational basis for designing more effective derivatives.
In addition to its pharmaceutical applications, methyl 6-(1-cyanoethyl)pyridine-3-carboxylate has shown promise in materials science and chemical biology. Its unique structural features make it a valuable precursor for synthesizing complex organic molecules that exhibit interesting physicochemical properties. These properties have been exploited in the development of novel materials with applications ranging from sensors to catalysts.
The synthesis of methyl 6-(1-cyanoethyl)pyridine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that researchers can reliably use this compound in their studies. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in constructing the desired molecular framework.
The growing interest in methyl 6-(1-cyanoethyl)pyridine-3-carboxylate has led to several innovative research initiatives aimed at expanding its applications. Collaborative efforts between academic institutions and pharmaceutical companies have fostersignificant progress in understanding its potential as a therapeutic agent. These initiatives highlight the compound's importance as a key intermediate in drug discovery and development.
In conclusion, methyl 6-(1-cyanoethyl)pyridine-3-carboxylate (CAS No. 2229538-83-2) is a multifaceted compound with broad applications in pharmaceutical chemistry and chemical biology. Its unique structural features make it an invaluable tool for designing novel therapeutic agents targeting various diseases. The ongoing research into this compound underscores its significance as a building block for future advancements in drug discovery and materials science.
2229538-83-2 (methyl 6-(1-cyanoethyl)pyridine-3-carboxylate) Related Products
- 1638269-27-8(1H-Pyrrole-2-carboxylic acid, 3-chloro-1-methyl-, methyl ester)
- 1019477-26-9((2-bromophenyl)methyl(2-methylbutan-2-yl)amine)
- 1214374-21-6(4-Fluoro-3-(pyridin-3-yl)benzoyl chloride)
- 23204-68-4(MORPHOLINE, 2,3-DIPHENYL-, (2R-CIS)-)
- 2171518-84-4(tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)
- 1420537-79-6(6-Bromo-3-methoxy-2-methylbenzamide)
- 1501741-55-4(1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one)
- 1690930-18-7(1,1-difluoro-3-(3-fluorophenyl)propan-2-amine)
- 1784326-15-3(6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid)
- 333746-44-4((5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid)




